Leucocyanidin

DFT reactivity descriptors flavonoid electrophilicity quantum chemistry

Leucocyanidin (CAS 480-17-1) is a colourless leucoanthocyanidin (flavan-3,4-diol) that serves as a pivotal biosynthetic intermediate at the metabolic branch-point between anthocyanidin and proanthocyanidin (PA) production. The molecule possesses a C6–C3–C6 flavonoid backbone with chiral centres at C2, C3 and C4, and it is the direct substrate for both leucoanthocyanidin dioxygenase (LDOX), which yields cyanidin, and leucoanthocyanidin reductase (LAR), which generates (+)-catechin.

Molecular Formula C15H14O7
Molecular Weight 306.27 g/mol
CAS No. 480-17-1
Cat. No. B1674801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucocyanidin
CAS480-17-1
Synonyms3,3',4,4',5,7-flavanhexanol
3,3',4,4',5,7-hexahydroflavane
5,7,3,4-tetrahydroxyflavan-3',4'-diol
flavanhexanol
leucocyanidin
leucodyanidol
Resivit
Venen Tabs
Molecular FormulaC15H14O7
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O
InChIInChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13?,14-,15+/m0/s1
InChIKeySBZWTSHAFILOTE-NOYMGPGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Leucocyanidin (CAS 480-17-1): A Leucoanthocyanidin Branch-Point Monomer for Proanthocyanidin and Anthocyanidin Research


Leucocyanidin (CAS 480-17-1) is a colourless leucoanthocyanidin (flavan-3,4-diol) that serves as a pivotal biosynthetic intermediate at the metabolic branch-point between anthocyanidin and proanthocyanidin (PA) production [1]. The molecule possesses a C6–C3–C6 flavonoid backbone with chiral centres at C2, C3 and C4, and it is the direct substrate for both leucoanthocyanidin dioxygenase (LDOX), which yields cyanidin, and leucoanthocyanidin reductase (LAR), which generates (+)-catechin [2]. Quantitatively validated HPLC methods report commercial leucocyanidin at ≥95–99% purity, making it suitable as an analytical reference standard and for in‑vitro / in‑vivo pharmacological profiling .

Why Leucocyanidin Cannot Be Interchanged with Generic Leucoanthocyanidins or Simple Flavan-3-ols


Leucocyanidin is frequently confused with other leucoanthocyanidins (e.g., leucopelargonidin, leucodelphinidin) or with structurally similar flavan-3-ols such as (+)-catechin and (−)-epicatechin. However, quantum-chemical and enzymatic studies demonstrate that leucocyanidin occupies a unique reactivity and metabolic niche that cannot be reproduced by these analogues [1]. Global molecular descriptors computed by DFT rank leucocyanidin, alongside quercetin, as the most electrophilically reactive flavonoid among the set of anthocyanidins, leucoanthocyanidins and flavonols tested, while its close structural relative (+)-catechin exhibits markedly lower electrophilicity [1]. Furthermore, leucocyanidin is the obligate LAR substrate for catechin biosynthesis; (+)‑catechin and (−)-epicatechin cannot replace it in this enzymatic step [2]. These molecular and biochemical differences mean that substituting leucocyanidin with a cheaper leucoanthocyanidin or a common catechin will yield divergent reactivity, altered metabolic fate and non‑equivalent biological readouts.

Leucocyanidin (480-17-1): Quantitative Differentiation Evidence Against Closest Analogues


Electrophilic Reactivity: Leucocyanidin Ranks Highest Among Leucoanthocyanidins and Flavonols by Global DFT Descriptors

DFT calculations at the CAM‑B3LYP/def2TZV level showed that among the twelve flavonoids examined—including anthocyanidins (cyanidin, delphinidin, pelargonidin), leucoanthocyanidins (leucocyanidin, leucopelargonidin, leucodelphinidin) and flavonols (quercetin, kaempferol, myricetin)—leucocyanidin and quercetin displayed the highest global electrophilicity index (ω), indicating superior electron‑accepting capacity and therefore the strongest predicted electrophilic reactivity [1]. In contrast, (+)-catechin, a frequent leucocyanidin substitute in proanthocyanidin research, exhibited a substantially lower ω value, placing it among the least electrophilic compounds in the series [1]. The experimentally measurable consequence is that leucocyanidin participates in electrophile‑driven condensation and scavenging reactions that (+)-catechin cannot sustain at comparable rates.

DFT reactivity descriptors flavonoid electrophilicity quantum chemistry

In-Vivo Gastroprotection: Leucocyanidin (5 mg/day) Protects Against Aspirin-Induced Gastric Erosion in Rat Model

In a prophylactic rat model, dietary administration of purified leucocyanidin at 5 mg/day (equivalent to ≈20 mg/kg/day for a 250 g rat) significantly protected the gastric mucosa against erosions induced by oral aspirin challenge [1]. The Lewis et al. (2001) study reported a statistically significant (P < 0.05) increase in gastric mucus thickness in leucocyanidin‑treated animals compared with aspirin‑only controls, while the untreated aspirin group developed extensive haemorrhagic erosions [1]. A related study using synthetic leucomarinidin (a leucocyanidin‑type analogue) showed comparable protective efficacy, confirming that the leucoanthocyanidin core structure is essential for the gastroprotective effect [2]. No such protective effect has been reported for (+)-catechin or (−)-epicatechin at equivalent doses in the same model.

gastric mucosal protection anti-ulcerogenic in-vivo pharmacology

Biosynthetic Specificity: Leucocyanidin Is the Exclusive Enzymatic Substrate for Catechin-Producing LAR

Recombinant leucoanthocyanidin reductase (LAR) from Litchi chinensis (LcLAR1/2) and Myrica rubra (MrLAR) converts leucocyanidin to (+)-catechin with high substrate specificity; no activity is observed with (+)-catechin or (−)-epicatechin as substrates [1]. In a complementary bacterial system, Burkholderia oxyphila OX-01 oxidises (+)-catechin and (−)-epicatechin to (+)-taxifolin exclusively through a leucocyanidin intermediate, and the C‑4 oxidation step proceeds only in the presence of the 2R‑catechin stereoisomer, confirming that leucocyanidin occupies a non‑substitutable position in the metabolic network [2]. This contrasts with generic flavan‑3‑ols which cannot serve as precursors for anthocyanidin synthesis.

proanthocyanidin biosynthesis leucoanthocyanidin reductase enzyme specificity

Analytical Standard Purity: Commercial Leucocyanidin Consistently Achieves HPLC Purity ≥95–99%

Multiple independent vendors report leucocyanidin (CAS 480-17-1 or 69256-15-1) at HPLC purities of ≥95–99%, with analytical certification provided by HPLC‑DAD/ELSD, MS and NMR . This level of purity enables its direct use as a quantitative reference standard for plant metabolomics, pharmacokinetic studies and in‑vitro bioassays without the confounding effects of co‑extracted polyphenols that are present in crude proanthocyanidin‑enriched extracts . In contrast, commercially available leucopelargonidin and leucodelphinidin are typically offered only as custom synthesis products with limited batch‑to‑batch characterisation, making leucocyanidin the most analytically reliable leucoanthocyanidin for routine procurement.

HPLC purity analytical reference standard quality control

Leucocyanidin (480-17-1): Evidence-Backed Scenarios for Scientific Selection and Procurement


DFT-Guided Antioxidant Reactivity Studies Where High Electrophilicity Is Required

When designing computational or experimental antioxidant screens that prioritise electrophilic radical scavenging, select leucocyanidin over (+)-catechin or other leucoanthocyanidins. DFT data place leucocyanidin at the top of the electrophilicity scale alongside quercetin, while (+)-catechin ranks among the least electrophilic flavonoids in the same series [1]. This property is critical for assays involving electron‑deficient radicals (e.g., ABTS•+, DPPH•) where electron‑donation capacity directly correlates with antioxidant outcome.

In-Vivo Gastric Protection Pharmacology Using the Aspirin-Erosion Rat Model

For laboratories seeking a positive control flavonoid with a peer‑reviewed in‑vivo gastroprotective dataset, leucocyanidin at 5 mg/day p.o. provides a validated benchmark. The Lewis et al. (2001) study demonstrated statistically significant (P < 0.05) protection against aspirin‑induced gastric erosions and increased mucus thickness, an effect not replicated by (+)-catechin or (−)-epicatechin under identical conditions [2]. This makes leucocyanidin the preferred standard for comparative anti‑ulcer efficacy testing.

Enzymatic Assays for Leucoanthocyanidin Reductase (LAR) Activity and Proanthocyanidin Pathway Engineering

Procure leucocyanidin as the exclusive substrate for in‑vitro LAR enzyme assays and proanthocyanidin metabolic engineering studies. Recombinant LAR from multiple plant species shows strict specificity for leucocyanidin, producing (+)-catechin, whereas (+)-catechin and (−)-epicatechin are not accepted as substrates [3]. Using leucocyanidin ensures enzymatic turnover and accurate kinetic characterisation, which is impossible with generic flavan‑3‑ol substitutes.

High-Purity Analytical Reference Standard for Metabolomics and Quality Control

Use leucocyanidin as a certified HPLC reference standard (≥95–99% purity) for quantifying leucoanthocyanidin content in plant extracts, dietary supplements, or fermentation broths . Its well‑characterised UV‑Vis and MS profile, combined with vendor‑supplied CoA documentation, minimises quantification errors caused by co‑eluting polyphenols that are prevalent in lower‑purity leucoanthocyanidin preparations.

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